Cas no 890099-67-9 (3-Acetoxy-4'-iodobenzophenone)

3-Acetoxy-4'-iodobenzophenone 化学的及び物理的性質
名前と識別子
-
- [3-(4-iodobenzoyl)phenyl] acetate
- 3-ACETOXY-4'-IODOBENZOPHENONE
- 3-(4-Iodobenzoyl)phenyl acetate
- MFCD07698886
- DTXSID80641637
- 890099-67-9
- AKOS016018181
- 3-Acetoxy-4'-iodobenzophenone
-
- MDL: MFCD07698886
- インチ: InChI=1S/C15H11IO3/c1-10(17)19-14-4-2-3-12(9-14)15(18)11-5-7-13(16)8-6-11/h2-9H,1H3
- InChIKey: XQKGBWRAJWQSRU-UHFFFAOYSA-N
- SMILES: CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)I
計算された属性
- 精确分子量: 365.97500
- 同位素质量: 365.97529g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 334
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.4Ų
- XLogP3: 3.7
じっけんとくせい
- 密度みつど: 1.611
- Boiling Point: 448.5°C at 760 mmHg
- フラッシュポイント: 225.1°C
- Refractive Index: 1.624
- PSA: 43.37000
- LogP: 3.44750
3-Acetoxy-4'-iodobenzophenone Security Information
3-Acetoxy-4'-iodobenzophenone 税関データ
- 税関コード:2915390090
- 税関データ:
中国税関コード:
2915390090概要:
2915390090.その他の酢酸エステル。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2915390090。酢酸のエステル。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国関税:5.5%. General tariff:30.0%
3-Acetoxy-4'-iodobenzophenone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A087970-250mg |
3-Acetoxy-4'-iodobenzophenone |
890099-67-9 | 250mg |
$ 290.00 | 2022-06-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1650058-2g |
3-(4-Iodobenzoyl)phenyl acetate |
890099-67-9 | 98% | 2g |
¥8330.00 | 2024-04-26 | |
Fluorochem | 201784-2g |
3-Acetoxy-4'-iodobenzophenone |
890099-67-9 | >90% | 2g |
£624.00 | 2022-03-01 | |
A2B Chem LLC | AB91758-2g |
3-Acetoxy-4'-iodobenzophenone |
890099-67-9 | >90% | 2g |
$737.00 | 2024-04-19 | |
A2B Chem LLC | AB91758-5g |
3-Acetoxy-4'-iodobenzophenone |
890099-67-9 | >90% | 5g |
$1288.00 | 2024-04-19 | |
A2B Chem LLC | AB91758-1g |
3-Acetoxy-4'-iodobenzophenone |
890099-67-9 | >90% | 1g |
$423.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1650058-5g |
3-(4-Iodobenzoyl)phenyl acetate |
890099-67-9 | 98% | 5g |
¥14944.00 | 2024-04-26 | |
Fluorochem | 201784-5g |
3-Acetoxy-4'-iodobenzophenone |
890099-67-9 | >90% | 5g |
£1120.00 | 2022-03-01 | |
TRC | A087970-500mg |
3-Acetoxy-4'-iodobenzophenone |
890099-67-9 | 500mg |
$ 480.00 | 2022-06-08 | ||
Fluorochem | 201784-1g |
3-Acetoxy-4'-iodobenzophenone |
890099-67-9 | >90% | 1g |
£340.00 | 2022-03-01 |
3-Acetoxy-4'-iodobenzophenone 関連文献
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
3-Acetoxy-4'-iodobenzophenoneに関する追加情報
Professional Introduction to 3-Acetoxy-4'-iodobenzophenone (CAS No. 890099-67-9)
3-Acetoxy-4'-iodobenzophenone, with the chemical identifier CAS No. 890099-67-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and synthetic chemistry. This compound serves as a versatile intermediate, playing a pivotal role in the development of various bioactive molecules. Its unique structural features, combining an acetoxy group and an iodine substituent on a benzophenone backbone, make it particularly valuable for constructing complex molecular architectures.
The benzophenone core of 3-Acetoxy-4'-iodobenzophenone is a well-established scaffold in medicinal chemistry, frequently utilized in the synthesis of heterocyclic compounds and functionalized derivatives. The presence of the iodine atom at the 4'-position enhances its reactivity, making it an excellent candidate for cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are fundamental in constructing biaryl systems, which are prevalent in many pharmacologically active agents.
In recent years, there has been a surge in research focusing on the development of novel therapeutic agents derived from benzophenone derivatives. The acetoxy group not only provides stability to the molecule but also allows for further functionalization through hydrolysis or esterification, enabling the creation of diverse chemical libraries. This adaptability has made 3-Acetoxy-4'-iodobenzophenone a cornerstone in high-throughput screening programs aimed at identifying new drug candidates.
One of the most compelling applications of 3-Acetoxy-4'-iodobenzophenone lies in its role as a precursor for photoreactive compounds. The benzophenone moiety can be photoactivated to generate reactive species such as singlet oxygen, which are useful in photodynamic therapy and controlled radical polymerization. Additionally, the iodine substituent can be selectively removed or modified under specific conditions, allowing for the generation of novel analogs with tailored biological activities.
Recent studies have highlighted the utility of 3-Acetoxy-4'-iodobenzophenone in the synthesis of kinase inhibitors, which are critical targets in oncology research. By leveraging its reactivity, researchers have been able to develop highly specific inhibitors that modulate signaling pathways implicated in cancer progression. The ability to introduce diverse substituents at strategic positions on the benzophenone core has enabled the optimization of potency and selectivity, underscoring its importance as a synthetic building block.
The pharmaceutical industry has also explored the use of 3-Acetoxy-4'-iodobenzophenone in the development of antiviral and anti-inflammatory agents. Its structural motif is found in several approved drugs that exhibit efficacy against a range of pathogens. The ease with which this compound can be modified to incorporate pharmacophores relevant to these therapeutic areas makes it an invaluable asset in drug discovery pipelines.
In addition to its pharmaceutical applications, 3-Acetoxy-4'-iodobenzophenone has found utility in materials science. The benzophenone derivative can be incorporated into organic electronic materials, where its photochemical properties contribute to enhanced performance in devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The iodine atom's ability to facilitate cross-coupling reactions also aids in the synthesis of conjugated polymers with applications in flexible electronics.
The synthesis of 3-Acetoxy-4'-iodobenzophenone typically involves multi-step organic transformations that highlight its synthetic versatility. Starting from commercially available precursors, such as iodobenzene and acetophenone derivatives, various strategies can be employed to introduce the required functional groups while maintaining regioselectivity. Advances in catalytic systems have further streamlined these processes, enabling higher yields and reduced environmental impact.
The safety profile of 3-Acetoxy-4'-iodobenzophenone is another critical consideration in its application. While it is not classified as hazardous under standard conditions, appropriate handling procedures must be followed to ensure worker safety and prevent contamination. Storage conditions should minimize exposure to moisture and light, which can influence its reactivity and stability.
As research continues to evolve, the demand for high-quality intermediates like 3-Acetoxy-4'-iodobenzophenone is expected to grow. Innovations in synthetic methodologies and computational chemistry will further enhance its utility by providing more efficient routes to complex molecular structures. Collaborative efforts between academia and industry will continue to drive discoveries that leverage this compound's unique properties for addressing global health challenges.
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